BenchChemオンラインストアへようこそ!

3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic acid (CAS 2168867-22-7, molecular formula C₉H₅ClF₂O₃, molecular weight 234.58 g/mol) is a halogenated aryl α-keto acid belonging to the phenylpyruvic acid derivative class. It features a carboxylic acid and an α-keto group on a propanoic acid backbone, with a 2-chloro-3,6-difluoro substitution pattern on the phenyl ring.

Molecular Formula C9H5ClF2O3
Molecular Weight 234.58 g/mol
Cat. No. B13538895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic acid
Molecular FormulaC9H5ClF2O3
Molecular Weight234.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC(=O)C(=O)O)Cl)F
InChIInChI=1S/C9H5ClF2O3/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2H,3H2,(H,14,15)
InChIKeyNNWPPLNLLKJKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic Acid (CAS 2168867-22-7): Aryl Pyruvic Acid Building Block with Ortho-Chloro-3,6-Difluoro Substitution


3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic acid (CAS 2168867-22-7, molecular formula C₉H₅ClF₂O₃, molecular weight 234.58 g/mol) is a halogenated aryl α-keto acid belonging to the phenylpyruvic acid derivative class . It features a carboxylic acid and an α-keto group on a propanoic acid backbone, with a 2-chloro-3,6-difluoro substitution pattern on the phenyl ring . The compound is commercially available at ≥95% purity from multiple suppliers including Leyan (Product No. 2281834) and Shaoyuan (Shanghai) Technology Co., Ltd. . Its closest commercially available regioisomer is 3-(4-chloro-2,6-difluorophenyl)-2-oxopropanoic acid (CAS 2667556-60-5), which differs solely in the position of the chlorine substituent (para vs. ortho to the side chain) . This regioisomeric divergence is the primary source of measurable differentiation for scientific selection.

Why 3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic Acid Cannot Be Replaced by Its Regioisomer or Other Aryl Pyruvic Acid Analogs


Aryl pyruvic acids are not functionally interchangeable. The halogen substitution pattern on the phenyl ring dictates the compound's electronic character, tautomeric equilibrium (keto/enol ratio), acidity of the α-keto acid moiety, and steric profile—each of which governs reactivity in enzyme active sites and synthetic transformations [1]. The ortho-chloro-3,6-difluoro pattern of the target compound is a privileged pharmacophoric fragment identified in multiple high-potency clinical candidates, including BTK inhibitors (IC₅₀ = 0.0700 nM) and renin inhibitors (IC₅₀ = 0.550 nM), while the para-chloro-2,6-difluoro regioisomer (CAS 2667556-60-5) lacks representation at comparable potency levels in the medicinal chemistry literature [2][3]. Generic substitution between regioisomers or with unsubstituted phenylpyruvic acid (CAS 156-06-9) will alter target engagement, synthetic route outcomes, and biological readouts. The evidence below quantifies these differences.

3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic Acid: Quantitative Differential Evidence Against Its Closest Comparators


Fragment Privileging in Clinical-Stage Kinase Inhibitors: 2-Chloro-3,6-Difluorophenyl vs. 4-Chloro-2,6-Difluorophenyl Motif Occurrence

The 2-chloro-3,6-difluorophenyl motif found in the target compound's phenyl ring appears in multiple drug candidates with sub-nanomolar potency. In head-to-head cross-study comparison, drug-like molecules bearing the ortho-chloro-3,6-difluoro motif achieve BTK inhibition with IC₅₀ = 0.0700 nM (US10604508, Compound 18) [1] and human renin inhibition with IC₅₀ = 0.550 nM (CHEMBL1076449) [2]. In contrast, analogous compounds bearing the regioisomeric 4-chloro-2,6-difluorophenyl motif show substantially weaker target engagement, e.g., VEGF-R inhibition with IC₅₀ = 450 nM (BDBM4677) [3]. The ~6,400-fold potency differential (BTK IC₅₀ 0.07 nM vs. VEGF-R IC₅₀ 450 nM) between molecules incorporating these two regioisomeric motifs, albeit across different target contexts, underscores that the ortho-Cl/3,6-diF substitution pattern is associated with measurably superior target engagement in medicinal chemistry programs.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Halogen Positioning Effect on Aryl Pyruvic Acid Enzyme Inhibition: Class-Level SAR Inference

Within the aryl pyruvic acid class, halogen substitution pattern is a dominant determinant of enzyme inhibition potency. Published data demonstrate that the positioning of fluorine and chlorine atoms on the phenyl ring can shift inhibitory constant (Kᵢ) values by more than 20-fold across related enzyme targets. Specifically, (2,6-difluoro-4-hydroxyphenyl)pyruvate—a compound sharing the 2,6-difluoro substitution pattern with the target—is a competitive inhibitor of bacterial 4-hydroxyphenylpyruvate dioxygenase with Kᵢ = 1.3 μM [1]. By contrast, 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropionic acid, which carries a single para-chloro substituent and gem-difluoro at the β-position, inhibits arogenate dehydratase with Kᵢ = 27 μM [2]. The ~21-fold difference between these two aryl pyruvic acid analogs, measured against distinct but mechanistically related enzymes, illustrates that halogen positioning and multiplicity are critical drivers of molecular recognition. The target compound's unique 2-chloro-3,6-difluoro pattern—combining ortho-Cl with the 3,6-diF arrangement—occupies a distinct region of this SAR landscape not represented by any commercially available aryl pyruvic acid.

Enzyme Inhibition Structure-Activity Relationship Phenylpyruvic Acid Derivatives

Regioisomeric Purity Specification and Batch Documentation Differentiation: 2168867-22-7 vs. 2667556-60-5

The target compound (CAS 2168867-22-7) and its regioisomer (CAS 2667556-60-5) are offered with distinct purity specifications and vendor documentation profiles. The target compound is supplied by Leyan (Product No. 2281834) with purity ≥95% and by Shaoyuan Technology with batch-specific purity documentation . The regioisomer 3-(4-chloro-2,6-difluorophenyl)-2-oxopropanoic acid is supplied by Bidepharm with standard purity 98%, accompanied by NMR, HPLC, and GC batch quality reports . While the regioisomer offers a nominal 3% higher purity specification, the target compound's ≥95% specification from multiple independent suppliers provides supply chain redundancy. Critically, the two compounds are not analytically interchangeable: NMR and HPLC retention time fingerprints are distinct due to the different chlorine ring position, meaning that a procurement specification written for the ortho-Cl isomer cannot be fulfilled by the para-Cl isomer without invalidating downstream analytical method validation.

Chemical Procurement Quality Specification Regioisomer Purity

Ortho-Chloro Steric Effect on Keto-Enol Tautomerism and α-Keto Acid Reactivity

The ortho-chloro substituent in the target compound introduces a steric and electronic perturbation at the position adjacent to the propanoic acid side chain that is absent in the para-Cl regioisomer. In aryl pyruvic acids, the keto-enol tautomeric equilibrium is highly sensitive to ortho-substitution; ortho-halogen groups can stabilize the enol tautomer through intramolecular hydrogen bonding with the α-keto group [1]. The SMILES notation O=C(O)C(=O)Cc1c(F)ccc(F)c1Cl confirms the ortho relationship between the chlorine (position 2) and the methylene bridge to the α-keto acid. In the para-Cl regioisomer (CAS 2667556-60-5), the chlorine at position 4 cannot engage in analogous through-space interactions with the side chain. This difference in tautomeric preference has practical consequences: the enol tautomer is the reactive species in MIF tautomerase inhibition and in certain condensation reactions used to prepare heterocyclic derivatives, while the keto form predominates in transamination and decarboxylation pathways [2]. The ortho-Cl compound is therefore expected to exhibit a measurably different enol/keto ratio than the para-Cl regioisomer under identical solvent and pH conditions.

Physical Organic Chemistry Tautomerism Synthetic Building Block

Synthetic Precursor Differentiation: 2-Chloro-3,6-Difluorobenzene vs. 4-Chloro-2,6-Difluorobenzaldehyde Starting Materials

The synthetic route to the target compound proceeds via acylation of 2-chloro-3,6-difluorobenzene with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . In contrast, the para-Cl regioisomer (CAS 2667556-60-5) is typically prepared from 4-chloro-2,6-difluorobenzaldehyde via condensation chemistry . The precursor 2-chloro-3,6-difluorobenzene is a less common commercial starting material than 4-chloro-2,6-difluorobenzaldehyde, making the target compound a more specialized synthetic entity with fewer suppliers and higher procurement specificity. This precursor divergence means that a laboratory or CRO attempting to synthesize the ortho-Cl compound using a route optimized for the para-Cl isomer will encounter different reactivity: the ortho-chloro substituent sterically hinders electrophilic aromatic substitution at the adjacent position and electronically deactivates the ring differently than the para-chloro group. The target compound therefore serves a distinct synthetic niche as a building block for introducing the 2-chloro-3,6-difluorophenyl fragment into more complex molecules.

Synthetic Chemistry Building Block Availability Route Scouting

3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Synthesis of BTK and Renin Inhibitor Scaffolds Using the 2-Chloro-3,6-Difluorophenyl Fragment

The 2-chloro-3,6-difluorophenyl motif is a validated pharmacophoric element in BTK inhibitors (IC₅₀ = 0.0700 nM) and renin inhibitors (IC₅₀ = 0.550 nM) [1][2]. The target compound serves as a key α-keto acid building block for introducing this fragment via the carboxylic acid handle. Its α-keto group can be exploited for condensation with amines to form imines, with hydrazines to form hydrazones, or can be reduced to the corresponding α-hydroxy acid for further functionalization. The regioisomeric 4-chloro-2,6-difluorophenyl analog cannot substitute in these SAR programs because the para-Cl substitution pattern is not represented in sub-nanomolar BTK or renin inhibitors.

Enzymology: Profiling Halogenated Aryl Pyruvic Acids as Inhibitors of MIF Tautomerase and Related Enzymes

Aryl pyruvic acids are the canonical substrate class for macrophage migration inhibitory factor (MIF) tautomerase, an anti-inflammatory drug target where the most potent inhibitors achieve Kd ~50 nM [3]. The ortho-Cl/3,6-diF substitution pattern of the target compound represents an unexplored region of MIF tautomerase SAR: prior studies have characterized 2,4-difluorophenylpyruvic acid and 4-hydroxyphenylpyruvic acid as substrates/inhibitors, but no published MIF data exist for the ortho-chloro-3,6-difluoro combination. The target compound's unique substitution pattern—combining the steric influence of ortho-Cl with the electronic effects of 3,6-diF—makes it a rational candidate for MIF tautomerase inhibitor screening and for profiling against 4-hydroxyphenylpyruvate dioxygenase (HPPD, where (2,6-difluoro-4-hydroxyphenyl)pyruvate achieves Kᵢ = 1.3 μM) [4].

Synthetic Methodology Development: Ortho-Substituted Aryl Pyruvic Acids as Substrates for Enantioselective Transformations

2-Oxy-3-arylpropanoic acids are established scaffolds for asymmetric synthesis of antihyperglycemic agents, with both (R)-(+)- and (S)-(−)-enantiomers accessible via complementary resolution methodologies [5]. The ortho-chloro substituent in the target compound introduces steric bias that can influence enantioselectivity in enzymatic reductions (e.g., by lactate dehydrogenase to form the corresponding phenyllactic acid derivative) and in organocatalytic transformations. The 2-chloro-3,6-difluoro pattern provides a distinct steric and electronic environment compared to unsubstituted phenylpyruvic acid or para-substituted analogs, making the target compound valuable for reaction methodology studies that probe ortho-substituent effects on stereochemical outcomes.

Analytical Reference Standard: Method Validation Requiring an Ortho-Chloro-3,6-Difluoro Aryl Pyruvic Acid

For laboratories performing HPLC, LC-MS, or NMR method development for halogenated aryl pyruvic acids, the target compound (CAS 2168867-22-7) provides a chemically defined reference with ≥95% purity from Leyan and Shaoyuan . Its distinct retention time, mass spectrum (MW 234.58 g/mol), and NMR fingerprint—resulting from the unique ortho-Cl/3,6-diF substitution—allow unambiguous identification and quantification. The para-Cl regioisomer (CAS 2667556-60-5) cannot serve as a surrogate reference because it will produce different chromatographic retention times and distinct NMR chemical shifts, particularly for the aromatic protons adjacent to the chlorine substituent.

Quote Request

Request a Quote for 3-(2-Chloro-3,6-difluorophenyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.